2-(4-Fluoro-3-methoxyphenyl)morpholine
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Overview
Description
“2-(4-Fluoro-3-methoxyphenyl)morpholine” is a chemical compound with the CAS Number: 1251196-34-5 . It has a molecular weight of 211.24 .
Molecular Structure Analysis
The IUPAC Name for this compound is 2-(4-fluoro-3-methoxyphenyl)morpholine . The InChI Code is 1S/C11H14FNO2/c1-14-10-6-8(2-3-9(10)12)11-7-13-4-5-15-11/h2-3,6,11,13H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
- Recent studies have explored the anticancer potential of 2-(4-fluoro-3-methoxyphenyl)morpholine derivatives. These compounds exhibit promising activity against cancer cells, particularly in inhibiting cell growth and inducing apoptosis .
- The compound has demonstrated antimicrobial properties. Specifically, 2-(4-fluoro-3-methoxyphenyl)morpholine analogs exhibit potent activity against Mycobacterium bovis BCG, a strain related to tuberculosis .
Anticancer Properties
Antimicrobial Activity
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, H335 . These indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Future Directions
While specific future directions for this compound are not mentioned in the available resources, it’s worth noting that similar compounds have been used in the synthesis of various biologically active molecules . This suggests potential future directions in the development of new therapeutic agents.
properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-14-10-6-8(2-3-9(10)12)11-7-13-4-5-15-11/h2-3,6,11,13H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZXXACRUFZISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CNCCO2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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